molecular formula C20H22FN5O3 B2674545 7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415517-77-8

7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2674545
CAS No.: 2415517-77-8
M. Wt: 399.426
InChI Key: NPXPWGQFLWEUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a pyrazole ring. These structural features contribute to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazole derivative with a piperidine derivative, often using coupling agents such as EDCI or DCC.

    Formation of the quinazolinone core: This is typically achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide (KOtBu) in DMF.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: KOtBu in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of key enzymes involved in disease processes.

    Interacting with receptors: Modulating the activity of cellular receptors to alter cell signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: Unique due to its specific combination of functional groups.

    Indole derivatives: Share some structural similarities but differ in biological activities and applications.

    Imidazole derivatives: Similar in terms of heterocyclic structure but have different chemical properties and uses.

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorine atom, methoxy group, and pyrazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-24-11-16(18(23-24)29-2)20(28)25-7-5-13(6-8-25)10-26-12-22-17-9-14(21)3-4-15(17)19(26)27/h3-4,9,11-13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXPWGQFLWEUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.